N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride
Overview
Description
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with a 3,4-dimethoxyphenyl group and a phenylmethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the phenylmethanamine moiety: This can be done through reductive amination or other suitable methods.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine
- N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-nitrobenzamide
- N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide
Uniqueness
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl ring, 3,4-dimethoxyphenyl group, and phenylmethanamine moiety sets it apart from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-phenylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-23-19-11-10-18(14-20(19)24-2)21(12-6-7-13-21)16-22-15-17-8-4-3-5-9-17;/h3-5,8-11,14,22H,6-7,12-13,15-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHXQKZJBZRDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNCC3=CC=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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